molecular formula C36H28N2O2 B11549439 N,N'-bis{4-[(Z)-2-phenylethenyl]phenyl}benzene-1,3-dicarboxamide

N,N'-bis{4-[(Z)-2-phenylethenyl]phenyl}benzene-1,3-dicarboxamide

Cat. No.: B11549439
M. Wt: 520.6 g/mol
InChI Key: JPYVLRSDIMXMEJ-RYOQUFEFSA-N
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Description

N1,N3-BIS({4-[(1Z)-2-PHENYLETHENYL]PHENYL})BENZENE-1,3-DICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene-1,3-dicarboxamide core with two phenylethenyl groups attached, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS({4-[(1Z)-2-PHENYLETHENYL]PHENYL})BENZENE-1,3-DICARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of benzene-1,3-dicarboxylic acid with aniline derivatives under specific conditions to form the desired amide bonds. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the amide linkages.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS({4-[(1Z)-2-PHENYLETHENYL]PHENYL})BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the phenylethenyl groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce reduced phenylethenyl compounds.

Scientific Research Applications

N1,N3-BIS({4-[(1Z)-2-PHENYLETHENYL]PHENYL})BENZENE-1,3-DICARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities.

    Industry: Used in the development of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism by which N1,N3-BIS({4-[(1Z)-2-PHENYLETHENYL]PHENYL})BENZENE-1,3-DICARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The phenylethenyl groups can participate in π-π stacking interactions, while the amide bonds provide hydrogen bonding capabilities. These interactions can influence the compound’s binding to proteins, nucleic acids, and other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N1,N3-Bis(2-sulfanylethyl)benzene-1,3-dicarboxamide: Known for its mercury chelation properties.

    1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-: Used in imaging applications due to its iodine content.

Uniqueness

N1,N3-BIS({4-[(1Z)-2-PHENYLETHENYL]PHENYL})BENZENE-1,3-DICARBOXAMIDE stands out due to its unique structural features, including the phenylethenyl groups, which provide distinct electronic and steric properties. These characteristics make it valuable for specific applications in material science and molecular research.

Properties

Molecular Formula

C36H28N2O2

Molecular Weight

520.6 g/mol

IUPAC Name

1-N,3-N-bis[4-[(Z)-2-phenylethenyl]phenyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C36H28N2O2/c39-35(37-33-22-18-29(19-23-33)16-14-27-8-3-1-4-9-27)31-12-7-13-32(26-31)36(40)38-34-24-20-30(21-25-34)17-15-28-10-5-2-6-11-28/h1-26H,(H,37,39)(H,38,40)/b16-14-,17-15-

InChI Key

JPYVLRSDIMXMEJ-RYOQUFEFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)/C=C\C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)C=CC5=CC=CC=C5

Origin of Product

United States

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